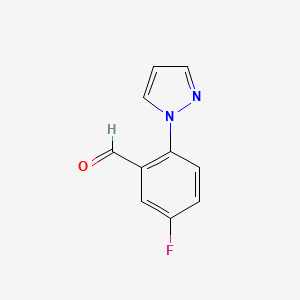

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXPRNAFNCMOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650851 | |

| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-84-7 | |

| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug discovery due to the presence of both a fluorinated benzaldehyde and a pyrazole moiety, structural motifs commonly found in pharmacologically active compounds. This document details a robust synthetic protocol based on the Ullmann condensation, offering insights into the rationale behind experimental choices. Furthermore, a thorough guide to the structural elucidation of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. Predicted spectral data, based on analogous structures and established principles, are provided to aid in the characterization of this compound.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. These modulations can include enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The benzaldehyde functional group, on the other hand, serves as a versatile synthetic handle for the construction of more complex molecular architectures.

Concurrently, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents. The combination of these three key structural features—a fluorine substituent, a benzaldehyde moiety, and a pyrazole ring—in this compound makes it a highly attractive building block for the synthesis of novel therapeutic agents. This guide provides the necessary technical details for its synthesis and comprehensive characterization, empowering researchers to unlock its potential in their drug discovery endeavors.

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is most effectively achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation. This reaction facilitates the formation of a C-N bond between an aryl halide and a nitrogen-containing heterocycle.[1][2][3] In this proposed synthesis, 2,4-difluorobenzaldehyde is coupled with pyrazole in the presence of a copper catalyst and a suitable base. The choice of 2,4-difluorobenzaldehyde as the starting material is strategic, as the fluorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the one at the 4-position, leading to the desired regioselectivity.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for copper-catalyzed N-arylation of pyrazoles.[4]

Materials:

-

2,4-Difluorobenzaldehyde

-

Pyrazole

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMSO to the flask via syringe.

-

Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices

-

Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[3] L-proline serves as an excellent and readily available ligand that enhances the solubility and reactivity of the copper catalyst, often allowing for lower reaction temperatures.[5][6]

-

Base: Potassium carbonate is a suitable base to deprotonate the pyrazole, facilitating its nucleophilic attack on the aryl halide.

-

Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is effective in dissolving the reactants and promoting the reaction, which often requires elevated temperatures.

-

Workup and Purification: A standard aqueous workup is employed to remove the inorganic salts and the DMSO solvent. Column chromatography is a reliable method for purifying the final product.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, and the protons on the benzaldehyde and pyrazole rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| H-6 (Benzaldehyde) | 7.9 - 8.1 | dd | ~8.5, ~2.5 |

| H-4 (Benzaldehyde) | 7.5 - 7.7 | ddd | ~8.5, ~8.5, ~2.5 |

| H-3 (Benzaldehyde) | 7.3 - 7.5 | dd | ~8.5, ~2.5 |

| H-3' (Pyrazole) | 7.8 - 8.0 | d | ~2.0 |

| H-5' (Pyrazole) | 7.6 - 7.8 | d | ~2.5 |

| H-4' (Pyrazole) | 6.4 - 6.6 | t | ~2.2 |

Rationale for Predictions: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.[7][8] The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The pyrazole protons will have characteristic chemical shifts and coupling constants.

3.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-5 (Benzaldehyde, C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-2 (Benzaldehyde, C-N) | 145 - 150 |

| C-1 (Benzaldehyde) | 135 - 140 |

| C-6 (Benzaldehyde) | 130 - 135 |

| C-4 (Benzaldehyde) | 120 - 125 (d, JCF ≈ 20-25 Hz) |

| C-3 (Benzaldehyde) | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| C-3' (Pyrazole) | 140 - 145 |

| C-5' (Pyrazole) | 128 - 132 |

| C-4' (Pyrazole) | 108 - 112 |

Rationale for Predictions: The carbonyl carbon of the aldehyde will be the most downfield signal.[9][10] The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons in the benzene ring will exhibit smaller two- and three-bond C-F couplings. The pyrazole carbons will appear at their characteristic chemical shifts.[11]

3.1.3. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[12][13]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -115 | ddd |

Rationale for Predictions: The chemical shift of the fluorine atom will be in the typical range for an aryl fluoride.[14][15] The signal will be split by the neighboring protons on the aromatic ring. A ¹⁹F NMR spectrum of 2-fluorobenzaldehyde shows a signal at approximately -124.7 ppm.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1710 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (two bands) |

| C=C (Aromatic) | 1580 - 1610 | Medium to Strong |

| C-N (Pyrazole) | 1300 - 1350 | Medium |

| C-F | 1100 - 1250 | Strong |

Rationale for Predictions: A strong absorption band for the carbonyl group of the aromatic aldehyde is expected around 1700 cm⁻¹.[17][18][19] The characteristic C-H stretching vibrations of the aldehyde group will appear as two medium intensity bands.[19] Aromatic C=C stretching and the C-F stretching vibrations will also be present.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 190.17 g/mol ), the following is expected:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 190.

-

Key Fragmentation Patterns:

Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of this compound. The proposed Ullmann condensation provides a reliable and efficient route to this valuable building block. The comprehensive characterization protocol, including predicted NMR, IR, and MS data, serves as a practical resource for researchers to confirm the structure and purity of the synthesized compound. The availability of this guide will facilitate the exploration of this compound in the development of novel pharmaceuticals and other advanced materials, ultimately accelerating the pace of innovation in chemical and life sciences.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). Research Square. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Antilla, J. C., Baskin, J. M., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

-

Synthesis and Characterization of 2-Pyrazoline Derivatives. (n.d.). Pramana Research Journal. [Link]

-

Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. (n.d.). Royal Society of Chemistry. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (n.d.). PubMed Central. [Link]

-

Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2014). ResearchGate. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Halogenoaminopyrazoles Derivatives: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities. (2024). PubMed Central. [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... (n.d.). ResearchGate. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. [Link]

-

Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2014). ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

-

Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986). CORE. [Link]

-

Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com. Retrieved from [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

-

Divergent Synthesis of Pyrazoles via Manganese Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling Reactions. (2025). ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 11. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. colorado.edu [colorado.edu]

- 16. researchgate.net [researchgate.net]

- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. researchgate.net [researchgate.net]

"physicochemical properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde"

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Foreword: Understanding the "Why" Behind the "How"

In modern drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with data. It is not merely the synthesis of a novel compound that dictates its potential, but a profound understanding of its intrinsic physicochemical properties. These properties are the fundamental determinants of a molecule's behavior: its solubility dictates how it can be formulated, its lipophilicity governs its interaction with biological membranes, and its stability determines its shelf-life and therapeutic window.

This guide is dedicated to the comprehensive characterization of This compound , a molecule of significant interest due to its structural motifs—a fluorinated benzaldehyde and a pyrazole ring—which are prevalent in many biologically active compounds. As a Senior Application Scientist, my objective is not to simply present a list of properties, but to provide a cohesive narrative that explains the causality behind the experimental choices and the interpretation of the resulting data. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is not only accurate but also reproducible. This document is intended for fellow researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1015845-84-7 | |

| Molecular Formula | C₁₀H₇FN₂O | |

| Molecular Weight | 190.17 g/mol | |

| Physical Form | Solid | |

| InChI Key | CCXPRNAFNCMOAY-UHFFFAOYSA-N |

Predicted Physicochemical Properties: A First Look

In the absence of comprehensive experimental data, high-quality computational models provide invaluable initial assessments of a molecule's likely behavior. These predictions guide experimental design and help to anticipate challenges in formulation and delivery. The following properties were predicted using established computational platforms such as ACD/Labs Percepta and SwissADME.[1][2]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | 100-130 °C | Influences solubility and stability. |

| Boiling Point | ~350 °C at 760 mmHg | Relevant for purification and assessing volatility. |

| logP | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Low to moderate | Crucial for bioavailability and formulation. |

| pKa (most basic) | 1.5 - 2.5 (pyrazole N) | Determines ionization state at physiological pH. |

| pKa (most acidic) | > 10 | Indicates lack of significant acidic character. |

| Polar Surface Area | ~50 Ų | Affects membrane transport and solubility. |

Synthesis Pathway: A Plausible Route

Proposed Synthetic Scheme:

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is a critical factor influencing its dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.

-

-

Quantification:

-

Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

-

Validation:

-

The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

-

Chemical Stability Assessment

Principle: Understanding the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of a final product.

Methodology: Forced Degradation Studies

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH guidelines.

-

-

Time Points:

-

Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Caption: Logical flow of a forced degradation study.

Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a commercial supplier indicates its purity has been confirmed by NMR. The following are predicted key spectroscopic features based on the known effects of the functional groups present.

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton (-CHO): A singlet in the region of 9.8-10.2 ppm.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern between 7.0 and 8.0 ppm, showing coupling between the protons and with the fluorine atom.

-

Pyrazole Protons: Three distinct signals, likely in the range of 6.5-8.5 ppm, with characteristic coupling constants.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically 185-195 ppm.

-

Aromatic and Pyrazole Carbons: Multiple signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aldehydic): Signals above 3000 cm⁻¹ and around 2720-2820 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 190.17.

-

Key Fragmentation Patterns: Expect loss of the formyl radical (-CHO, M-29) and fragmentation of the pyrazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

-

Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are required.

-

Storage: Store in a cool, dry place away from light and oxidizing agents. It is classified as a combustible solid.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with robust methodologies for their experimental determination. The presence of the fluorobenzaldehyde and pyrazole moieties suggests its potential as a valuable building block in medicinal chemistry and materials science.

The primary gap in the current knowledge is the lack of publicly available, experimentally verified data for this specific compound. Future work should focus on the synthesis and full experimental characterization of this molecule to validate the predictions outlined in this guide. Such data would be invaluable for researchers utilizing this compound in their synthetic and developmental programs.

References

Sources

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted spectroscopic features with established principles and comparative data from structurally related analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for the characterization and quality control of this and similar compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde incorporating a pyrazole ring and a fluorine atom. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Pyrazole derivatives are known for a wide range of biological activities, and the inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Compound Profile:

| Property | Value | Source |

| Chemical Formula | C₁₀H₇FN₂O | |

| Molecular Weight | 190.17 g/mol | |

| CAS Number | 1015845-84-7 | |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including justifications for the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to reveal seven distinct signals corresponding to the seven hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine, aldehyde, and pyrazole substituents on the benzaldehyde ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O (Aldehyde) | 10.0 - 10.5 | s | - |

| H-3' (Pyrazole) | ~7.8 | d | ~1.5 |

| H-5' (Pyrazole) | ~7.7 | d | ~2.5 |

| H-6 (Benzene) | 7.6 - 7.8 | dd | J(H-F) ≈ 8-9, J(H-H) ≈ 2.5 |

| H-4 (Benzene) | 7.3 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9, J(H-H) ≈ 2.5 |

| H-3 (Benzene) | 7.2 - 7.4 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

| H-4' (Pyrazole) | ~6.5 | t | ~2.0 |

Causality of Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic system, resulting in a characteristic downfield singlet. For benzaldehyde itself, this signal appears around 10.0 ppm.[1]

-

Pyrazole Protons: The protons on the pyrazole ring will have distinct chemical shifts. H-3' and H-5' are adjacent to nitrogen atoms and will appear further downfield than H-4'. The coupling between them will follow the expected patterns for a three-spin system on a five-membered ring.

-

Benzene Ring Protons: The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom at C-5 will have a notable effect on the chemical shifts and coupling constants of the adjacent protons (H-4 and H-6). The pyrazole substituent at C-2 will also influence the electronic environment of the aromatic protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum is anticipated to show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-5 (Benzene, C-F) | 162 - 166 (d, ¹J(C-F) ≈ 250 Hz) |

| C-2 (Benzene, C-N) | 145 - 150 |

| C-5' (Pyrazole) | ~142 |

| C-3' (Pyrazole) | ~130 |

| C-1 (Benzene) | 128 - 132 |

| C-6 (Benzene) | 125 - 129 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 (Benzene) | 120 - 124 (d, J(C-F) ≈ 20-25 Hz) |

| C-3 (Benzene) | 115 - 119 (d, J(C-F) ≈ 5-10 Hz) |

| C-4' (Pyrazole) | ~108 |

Rationale for Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 190 ppm for benzaldehydes.[2]

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²J(C-F)), and C-3 will display an even smaller three-bond coupling (³J(C-F)).

-

Pyrazole and Benzene Carbons: The chemical shifts of the other aromatic and heterocyclic carbons are predicted based on the substituent effects of the aldehyde, fluorine, and pyrazole groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire the spectrum with a standard pulse program.

-

Typical spectral width: 0-12 ppm.

-

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and the C-F bond.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic and pyrazole C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | Pyrazole ring vibrations |

| 800-900 | Strong | Out-of-plane C-H bending (aromatic) |

Interpretation of Key Bands:

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. For benzaldehyde, this peak is typically observed at approximately 1704 cm⁻¹.[3][4]

-

Aldehyde C-H Stretch: Two medium intensity bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ due to the Fermi resonance of the aldehyde C-H stretching vibration.

-

C-F Stretch: A strong band in the region of 1250 cm⁻¹ is characteristic of the C-F stretching vibration.

-

Aromatic and Heterocyclic Vibrations: The spectrum will also contain a series of bands corresponding to the C-H and C=C stretching and bending vibrations of the benzene and pyrazole rings.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 190 | High | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M-H]⁺ |

| 161 | Moderate | [M-CHO]⁺ |

| 122 | Moderate | [C₇H₄FO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 68 | Moderate | [C₄H₄N₂]⁺ (Pyrazole cation) |

Fragmentation Pathway Rationale:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

-

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [M]⁺ at m/z 190.

-

Loss of a Hydrogen Radical: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen to form the stable [M-H]⁺ ion at m/z 189.

-

Loss of the Formyl Radical: Cleavage of the bond between the benzene ring and the aldehyde group results in the loss of the formyl radical (CHO), leading to a fragment at m/z 161.

-

Further Fragmentation: The resulting fragments can undergo further cleavage. For example, the fragment at m/z 161 could lose the pyrazole ring to give the fluorophenyl cation at m/z 95.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Ionization:

-

Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray ionization (ESI) can be used to primarily observe the molecular ion.

Data Acquisition:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the identification and characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted spectral features, grounded in fundamental principles and comparative analysis with similar compounds, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the advancement of research and development in medicinal chemistry and related fields.

Visualizations

Molecular Structure and Atom Numbering for NMR

Caption: Atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". [Link]

- Supplementary Materials for "Novel Fluorinated Pyrazoline Based Ethers...". (2025). KJAR.

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019).

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

MilliporeSigma. Sigma-Aldrich this compound. [Link]

-

PubChem. 5-Fluorosalicylaldehyde. [Link]

-

ResearchGate. (a) IR spectra of benzaldehyde at different concentrations.... [Link]

-

NIST. Benzaldehyde. [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzaldehyde(100-52-7) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Biological-Activity-of-Fluorinated-Pyrazole-Benzaldehyde-Derivatives

Abstract

The incorporation of fluorine into the pyrazole benzaldehyde scaffold has emerged as a pivotal strategy in modern medicinal chemistry, yielding derivatives with a broad spectrum of enhanced biological activities. This guide provides an in-depth technical exploration of these compounds, delineating their synthesis, diverse pharmacological effects, and the underlying structure-activity relationships. We will navigate through their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge to advance in this promising field.

Introduction: The Strategic Imperative of Fluorination in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in pharmaceutical development, forming the core of numerous approved drugs like the anti-inflammatory agent celecoxib.[1][2][3] Its versatility stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, enhancing binding affinity and improving pharmacokinetic profiles. The strategic introduction of fluorine atoms into this privileged scaffold has been shown to significantly modulate its physicochemical and biological properties.[4][5] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can lead to:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: This can improve membrane permeability and bioavailability.[4]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Control: The introduction of fluorine can induce specific molecular conformations that are more favorable for binding to a biological target.

This guide will systematically explore how these principles are applied to fluorinated pyrazole benzaldehyde derivatives, translating into tangible therapeutic potential.

Synthetic Pathways to Fluorinated Pyrazole Benzaldehyde Derivatives

The synthesis of these derivatives typically involves multi-step sequences, often commencing with the construction of a chalcone intermediate. A general and widely adopted synthetic route is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a fluorinated benzaldehyde.[6] The resulting chalcone is then cyclized with hydrazine hydrate or its derivatives to form the pyrazole ring.[6][7][8]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a synthetic organic compound that integrates two key pharmacophores: a fluorinated pyrazole ring and a benzaldehyde moiety. While direct experimental data on this specific molecule is not extensively available in public literature, its structural components are well-characterized in medicinal chemistry for a range of biological activities. This guide synthesizes the existing knowledge on pyrazole and benzaldehyde derivatives to propose and detail the most probable mechanisms of action for this compound. We will delve into hypothesized roles in anti-inflammatory, anticancer, and antimicrobial pathways, providing a robust framework for future experimental investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this and related compounds.

Introduction: A Molecule of Bifold Potential

The rational design of novel therapeutic agents often involves the combination of established pharmacophores to create new chemical entities with unique or enhanced biological activities. This compound is a prime example of such a strategy. Its structure is a composite of:

-

A Pyrazole Nucleus: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

-

A Benzaldehyde Moiety: Benzaldehyde and its derivatives are recognized for their antimicrobial and various other biological activities. They are known to interact with cellular membranes and can modulate bacterial communication pathways.[2][3]

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often enhancing its therapeutic efficacy.

Given this structural makeup, this compound is a compelling candidate for investigation across several therapeutic areas. This guide will explore the most plausible mechanisms of action, drawing parallels from well-documented analogues.

Hypothesized Mechanism I: Anti-inflammatory Action via Cyclooxygenase-2 (COX-2) Inhibition

A significant body of research has established pyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] The anti-inflammatory drug Celecoxib, which features a pyrazole core, is a notable example.[6]

The COX-2 Pathway in Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

Proposed Interaction of this compound with COX-2

It is hypothesized that this compound could act as a selective COX-2 inhibitor. The pyrazole ring can form key interactions within the active site of the COX-2 enzyme. The fluorine substituent may enhance binding affinity and selectivity.

Caption: Experimental workflow for investigating kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity and its inhibition. [8] Materials:

-

Kinase of interest

-

Specific substrate peptide for the kinase

-

ATP

-

This compound (test compound)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In each well of the plate, add the kinase and the test compound at various concentrations.

-

Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of the substrate peptide and ATP to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's protocol.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesized Mechanism III: Antimicrobial Activity

Both pyrazole and benzaldehyde moieties have been reported to possess antimicrobial properties. [2][6]Therefore, their combination in this compound suggests potential for antibacterial and/or antifungal activity.

Potential Antimicrobial Mechanisms

-

Membrane Disruption: Benzaldehyde and its derivatives, particularly those with hydroxyl groups, can interact with and disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and cell death. [2]* Enzyme Inhibition: The compound could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Quorum Sensing Inhibition: Benzaldehyde derivatives have been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate virulence gene expression and biofilm formation. [9][10]By disrupting QS, the compound could attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to quantify the in vitro antimicrobial activity of a compound. [11][12] Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (test compound)

-

Standard antibiotic/antifungal as a positive control

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive molecule with multiple possible mechanisms of action. The most promising avenues for investigation are its roles as an anti-inflammatory agent via COX-2 inhibition, an anticancer agent through kinase inhibition, and an antimicrobial agent.

Quantitative Data Summary (Hypothetical)

| Hypothesized Activity | Key Assay | Primary Endpoint | Potential Target(s) |

| Anti-inflammatory | In vitro COX-1/COX-2 Inhibition | IC50 (µM), Selectivity Index | COX-2 |

| Anticancer | In vitro Kinase Inhibition | IC50 (nM) | EGFR, VEGFR, CDKs, etc. |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Bacterial/Fungal Strains |

The experimental protocols provided in this guide offer a starting point for a comprehensive evaluation of this compound. A systematic approach, beginning with broad screening assays followed by more detailed mechanistic studies, will be crucial to fully elucidate its therapeutic potential.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity, 29(2), 1789-1820.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry, 9, 706975.

- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3344-3349.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(23), 16843.

- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (2020). Archiv der Pharmazie, 353(7), e2000048.

- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.

- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Journal of Clinical Microbiology & Infectious Diseases, 40(8), 1599-1610.

- Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. (2024). Microbiology Spectrum, 12(7), e00539-24.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.

- Antimicrobial Susceptibility Testing. (2021). Apec.org.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia, 3(1), 209-228.

- Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms. (2024).

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology, 644, 65-82.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Odessa University Chemical Journal.

- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14.

- Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). International Journal of Health Sciences, 6(S2), 8281-8289.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1735.

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2012). Chemistry Central Journal, 6(1), 111.

- In vitro kinase assay. (2023). protocols.io.

- Pyrazoles as anticancer agents: Recent advances. (2020).

- Antimicrobial Susceptibility Testing. (2023).

- Standardized Protocols for In Vitro Antibacterial Susceptibility Testing of Sultamicillin. (2025). BenchChem.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules, 22(1), 122.

- Dual Action of Benzaldehydes: Inhibiting Quorum Sensing and Enhancing Antibiotic Efficacy for Controlling Pseudomonas aeruginosa Biofilms. (2024).

- Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. (2023). International Journal of Molecular Sciences, 24(18), 14083.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).

- Can anyone suggest a protocol for a kinase assay?. (2015).

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2007). Journal of Food Protection, 70(6), 1365-1374.

- Pyrazole as an anti-inflammatory scaffold. (2022).

- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Molecules, 26(18), 5570.

- Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. (2025).

- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). Foods, 13(16), 2530.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). Journal of Fungi, 9(1), 1103.

- Computational analyses of mechanism of action (MoA): data, methods and integration. (2022).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010).

- COX Activity Assay Kit. (n.d.). Cayman Chemical.

- Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2015). Cell, 161(6), 1394-1406.

- Mechanism of Action (MOA). (n.d.).

- Target identification and mechanism of action in chemical biology and drug discovery. (2010).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Dual action of benzaldehydes: Inhibiting quorum sensing and enhancing antibiotic efficacy for controlling Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

Solubility Profile of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for the Research Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a first-principles approach to understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₁₀H₇FN₂O) is a solid compound with a molecular weight of 190.17 g/mol .[1] Its structural features—a fluorinated benzaldehyde core linked to a pyrazole ring—present a unique combination of polarity and aromaticity that dictates its interactions with different solvent systems. A thorough understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, enabling rational solvent selection for synthesis, crystallization, and formulation. This guide moves beyond a simple data sheet to provide the foundational knowledge and practical methodologies required to establish a comprehensive solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[2] Let's dissect the structure of this compound to predict its behavior.

-

Polarity: The molecule possesses several polar features: the aldehyde group (C=O), the pyrazole ring with its nitrogen atoms, and the carbon-fluorine bond. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

Aromaticity: The presence of two aromatic rings (benzene and pyrazole) contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or nonpolar solvents to some extent.

-

Hydrogen Bonding: While the molecule does not have a hydrogen bond donor, its multiple acceptor sites are significant. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to interact favorably.

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound. This method is designed to be self-validating and requires standard laboratory equipment.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Small test tubes or vials

-

Calibrated pipettes

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a small test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to ensure thorough mixing.[3]

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. This can be continued to estimate the approximate solubility.

-

Classification: Based on the amount of solvent required to dissolve the compound, classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.

This systematic approach ensures reproducibility and provides a clear operational framework for solubility screening.

Caption: A flowchart of the experimental workflow for determining solubility.

Interpreting and Presenting Solubility Data

The results from the experimental protocol should be systematically recorded to allow for easy comparison and interpretation. A structured table is the most effective way to present this data.

| Solvent | Polarity Type | Observation at 10 mg / 0.5 mL | Estimated Solubility (mg/mL) | Classification |

| Methanol | Polar Protic | [Experimental Result] | [Calculated Value] | [e.g., Soluble] |

| Acetone | Polar Aprotic | [Experimental Result] | [Calculated Value] | [e.g., Very Soluble] |

| Dichloromethane | Polar Aprotic | [Experimental Result] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | Polar Aprotic | [Experimental Result] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | Nonpolar | [Experimental Result] | [Calculated Value] | [e.g., Insoluble] |

| Hexane | Nonpolar | [Experimental Result] | [Calculated Value] | [e.g., Insoluble] |

This structured presentation allows for a clear understanding of the solubility profile and informs the selection of appropriate solvents for subsequent experimental work.

Logical Framework for Solvent Selection

The choice of solvent is a critical decision in any chemical process. The following diagram illustrates the logical relationship between the properties of this compound and the characteristics of different solvent classes, guiding the researcher toward an informed solvent choice.

Caption: The relationship between solute properties and solvent classes.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a practical experimental protocol, researchers can confidently establish a robust solubility profile. It is recommended to perform the described solubility tests across a range of solvents to inform solvent selection for synthesis, purification, and formulation, thereby optimizing these critical processes in drug discovery and development.

References

-

4. (n.d.). Retrieved from a publicly available educational resource.

-

3. (n.d.). Retrieved from a publicly available educational resource.

-

. (n.d.). Scribd. Retrieved from [Link]

-

. (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

. (n.d.). Retrieved from a publicly available educational resource.

Sources

A Theoretical Investigation of the Molecular Structure and Electronic Properties of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: A DFT-Based Whitepaper

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this work elucidates the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The core of this investigation employs the B3LYP functional with a 6-311++G(d,p) basis set to ensure a high degree of accuracy. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are presented to build a holistic understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. The findings herein serve as a foundational computational benchmark, offering critical insights for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among these, pyrazole and its derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] Similarly, the benzaldehyde scaffold is a common feature in medicinal chemistry, valued for its synthetic versatility. The strategic combination of these moieties, as seen in this compound (Molecular Formula: C₁₀H₇FN₂O), presents a molecule with considerable potential for drug discovery applications.

The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability and binding affinity. Understanding the precise three-dimensional structure and electronic landscape of this compound is paramount to predicting its behavior and guiding its rational design into more complex therapeutic agents.

While experimental synthesis and characterization are indispensable, theoretical calculations provide a powerful, cost-effective avenue to explore molecular properties at a quantum level.[3][5] This guide leverages Density Functional Theory (DFT), a robust computational method, to perform an in-depth structural and electronic characterization.[6] We will explore the molecule's most stable conformation, predict its vibrational spectra, and map its electronic reactivity through FMO and MEP analyses. This theoretical foundation is designed to complement and accelerate experimental research in the field.

Computational Methodology

The causality behind the selection of a computational protocol is critical for the validity of the results. The methods described below were chosen to provide a balance of computational efficiency and high accuracy for a molecule of this class, which contains aromatic rings, heteroatoms, and polar functional groups. All calculations were performed using the Gaussian 16 suite of programs.

Rationale for Method Selection

The B3LYP hybrid functional was chosen for this study. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long-standing record of providing reliable geometric and electronic data for a wide range of organic and heterocyclic systems.[4][6] To accurately describe the electronic distribution, particularly around the electronegative fluorine, oxygen, and nitrogen atoms, the Pople-style 6-311++G(d,p) basis set was employed. The inclusion of diffuse functions (++) is essential for modeling lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing the shape of atomic orbitals within the molecule.

Experimental Protocol: Geometry Optimization & Vibrational Analysis

-

Initial Structure Construction: The initial 3D structure of this compound was built using standard bond lengths and angles.

-

Geometry Optimization: The structure was then optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The optimization algorithm was allowed to run until the forces on each atom were negligible and the geometry converged to a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency analysis was performed at the same level of theory. This step serves two critical, self-validating purposes:

-

It confirms that the optimized structure corresponds to a true local energy minimum, which is verified by the absence of any imaginary frequencies.

-

It provides the theoretical vibrational frequencies (IR and Raman spectra), which can be directly compared with experimental data for structural validation.[7]

-

Experimental Protocol: Electronic Property Analysis

Using the optimized minimum-energy geometry, a series of single-point calculations were conducted to elucidate the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding how the molecule will interact with biological targets or other reactants.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to quantify the charge distribution on each atom, providing a more detailed picture than the visual MEP map.

Caption: Computational workflow for the theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a stable structure, confirmed as a true energy minimum by the subsequent frequency analysis. The key structural parameters are presented in Table 1. The molecule exhibits near-planarity across the benzaldehyde and pyrazole rings, though a slight dihedral twist is observed between the two ring systems. This twist is a result of steric hindrance between the ortho-hydrogens of the pyrazole ring and the aldehyde group.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °)

| Parameter | Bond/Atoms | Calculated Value | Typical Literature Value |

|---|---|---|---|

| Bond Lengths | |||

| C=O (aldehyde) | 1.215 | 1.20 - 1.22 | |

| C-F (aromatic) | 1.358 | 1.35 - 1.37 | |

| C-N (ring junction) | 1.421 | 1.41 - 1.43 | |

| N-N (pyrazole) | 1.365 | 1.35 - 1.38 | |

| Bond Angles | |||

| O-C-H (aldehyde) | 121.5 | ~120 | |

| C-C-F | 118.9 | ~118-120 | |

| C-N-N (pyrazole) | 112.4 | ~112 |

| Dihedral Angle | C(Ar)-C(Ar)-N-N | 15.8 | - |

Note: Literature values are representative for similar chemical environments.

Vibrational Analysis

The vibrational analysis predicted the theoretical infrared (IR) spectrum. Crucially, no imaginary frequencies were found, confirming the stability of the optimized structure. The most characteristic vibrational modes are summarized in Table 2. The calculated frequency for the C=O stretching vibration of the aldehyde group is a strong indicator and aligns well with expected experimental values for aromatic aldehydes.[8] Similarly, the C-F stretch and aromatic C=C vibrations are in their expected regions.

Table 2: Major Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Expected Region[8] |

|---|---|---|

| C-H Stretch (Aromatic) | 3085 - 3060 | 3100 - 3000 |

| C-H Stretch (Aldehyde) | 2865, 2750 | 2880 - 2650 |

| C=O Stretch (Aldehyde) | 1710 | ~1700 |

| C=C Stretch (Aromatic) | 1610, 1580, 1495 | 1625 - 1440 |

| C-F Stretch | 1245 | 1250 - 1000 |

Frontier Molecular Orbitals (FMOs)

The FMO analysis is critical for understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies and the resulting energy gap are presented in Table 3.

Table 3: Calculated FMO Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.12 |

| Energy Gap (ΔE) | 4.73 |

The HOMO is primarily localized over the π-system of the pyrazole ring and the electron-rich benzaldehyde ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed predominantly over the benzaldehyde moiety, particularly the carbonyl carbon, suggesting this is the most likely site for nucleophilic attack. The calculated energy gap of 4.73 eV indicates a molecule with high kinetic stability, as a larger gap implies that more energy is required to excite an electron from the HOMO to the LUMO.

Caption: Relationship between calculated properties and molecular behavior.

Molecular Electrostatic Potential (MEP)